Cas no 865592-71-8 (3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide)

3-Cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide is a specialized organic compound featuring a benzothiazole core functionalized with a cyclohexylpropanamide moiety and a piperidine sulfonyl group. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or protease modulators due to the sulfonamide and benzothiazole functionalities. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability, while the piperidine sulfonyl moiety may contribute to binding affinity in target interactions. This compound is of interest for research applications in drug discovery, where its unique pharmacophore could enable selective targeting of biological pathways. Handling requires standard laboratory precautions for sulfonamide derivatives.
3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide structure
865592-71-8 structure
Product Name:3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide
CAS No:865592-71-8
MF:C21H29N3O3S2
MW:435.603262662888
CID:5860136
PubChem ID:4294761
Update Time:2025-10-30

3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • AB00674311-01
    • 3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide
    • 3-CYCLOHEXYL-N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE
    • 865592-71-8
    • F1420-1487
    • 3-cyclohexyl-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide
    • AKOS002210448
    • 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide
    • Inchi: 1S/C21H29N3O3S2/c25-20(12-9-16-7-3-1-4-8-16)23-21-22-18-11-10-17(15-19(18)28-21)29(26,27)24-13-5-2-6-14-24/h10-11,15-16H,1-9,12-14H2,(H,22,23,25)
    • InChI Key: AFYRCVVSIFVIFM-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C2C(=C1)SC(=N2)NC(CCC1CCCCC1)=O)(N1CCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 435.16503414g/mol
  • Monoisotopic Mass: 435.16503414g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 116Ų

3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide Pricemore >>

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3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide Related Literature

Additional information on 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide

Comprehensive Overview of 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide (CAS No. 865592-71-8)

The compound 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide (CAS No. 865592-71-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzothiazole core modified with cyclohexyl and piperidine sulfonyl groups, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a modulator of biological pathways, given its structural similarity to other bioactive heterocyclic compounds.

In recent years, the demand for novel small-molecule inhibitors and enzyme modulators has surged, driven by advancements in precision medicine and targeted therapies. 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide aligns with this trend, as its sulfonamide moiety is known to interact with proteins and enzymes, making it a valuable scaffold for designing therapeutic agents. Its CAS No. 865592-71-8 is frequently searched in academic databases and patent filings, reflecting its growing relevance in scientific literature.

One of the key advantages of this compound lies in its structural versatility. The presence of both cyclohexyl and piperidine groups enhances its lipophilicity, which can improve membrane permeability—a critical factor in drug development. Additionally, the benzothiazole ring is a well-studied pharmacophore, often associated with anti-inflammatory, antimicrobial, and anticancer properties. These attributes make 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide a subject of intense investigation in medicinal chemistry.

From a synthetic perspective, the compound's piperidine-1-sulfonyl group introduces challenges and opportunities for chemists. Sulfonylation reactions are pivotal in organic synthesis, and the incorporation of this functional group requires precise control to achieve high yields and purity. Researchers often explore green chemistry approaches to optimize the synthesis of such complex molecules, addressing environmental concerns while maintaining efficiency. This aligns with the broader industry shift toward sustainable chemical practices.

Another area of interest is the compound's potential role in neuropharmacology. Given the piperidine moiety's prevalence in central nervous system (CNS) drugs, 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide could be explored for applications in neurodegenerative diseases or pain management. Its benzothiazole core also suggests possible interactions with amyloid proteins, a hotspot in Alzheimer's research. Such multidisciplinary applications highlight its versatility beyond traditional chemical synthesis.

In the context of computational chemistry, this compound is a prime candidate for molecular docking studies. Researchers leverage in silico tools to predict its binding affinity with target proteins, accelerating the discovery of new bioactive molecules. The rise of AI-driven drug discovery has further amplified interest in structurally complex compounds like 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide, as machine learning models can analyze vast datasets to identify promising leads.

As the scientific community continues to explore the frontiers of chemical biology, compounds like 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide (CAS No. 865592-71-8) will remain at the forefront of innovation. Its multifaceted properties and alignment with contemporary research trends ensure its place in both academic and industrial settings. For those seeking detailed spectroscopic data or synthetic protocols, reputable chemical databases and peer-reviewed journals are invaluable resources.

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